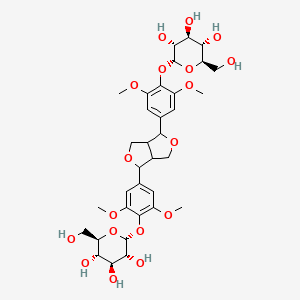

Eleutheroside D

描述

作用机制

Eleutheroside D is a bioactive lignan isolated from the root of Eleutherococcus senticosus, also known as Siberian Ginseng . This compound has been found to exhibit anti-inflammatory and hypoglycemic activities .

Target of Action

This compound has been shown to have a protective effect against myocardial ischemic-reperfusion injury (IRI) in isolated rats . This suggests that the compound’s primary targets may be related to the cardiovascular system, particularly the myocardium.

Mode of Action

It is known that this compound interacts with its targets in a way that results in anti-inflammatory and hypoglycemic effects . The compound’s anti-inflammatory activity may be due to its ability to modulate the immune response, while its hypoglycemic activity could be related to its interaction with insulin receptors or other components of the glucose metabolism pathway.

Biochemical Pathways

This compound is thought to affect several biochemical pathways. For instance, it has been suggested that the compound plays a role in insulin resistance, apoptosis, and inflammation pathways . Additionally, this compound is believed to be involved in steroid hormone biosynthesis and arachidonic acid metabolism .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in inflammation and blood glucose levels . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the geographical distribution and climate of the regions where Eleutherococcus senticosus grows can affect the concentration of this compound in the plant . Furthermore, the compound’s action may be influenced by the individual’s physiological state, such as their metabolic rate and immune status.

生化分析

Biochemical Properties

Eleutheroside D plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as dopamine, which may contribute to its potential neuroprotective effects . Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase (SOD), enhancing its antioxidant capacity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, this compound has been found to protect against oxidative stress-induced apoptosis by upregulating the expression of antioxidant enzymes . It also influences cell signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms . Furthermore, this compound modulates gene expression related to inflammation and apoptosis, contributing to its anti-inflammatory and cytoprotective properties .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits MAO-B, leading to increased levels of neurotransmitters . It also activates the Nrf2 pathway, resulting in the upregulation of antioxidant enzymes such as SOD and catalase . Additionally, this compound modulates the expression of genes involved in inflammation and apoptosis, thereby exerting its anti-inflammatory and cytoprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation can occur under extreme conditions such as high temperatures and prolonged exposure to light . Long-term studies have demonstrated that this compound maintains its antioxidant and anti-inflammatory properties over extended periods, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites of this compound are then excreted through the kidneys . Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism . This modulation can lead to improved metabolic profiles, making this compound a potential candidate for managing metabolic disorders .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to different tissues via the bloodstream . Within cells, this compound interacts with transporters and binding proteins that facilitate its distribution to specific cellular compartments . This targeted distribution enhances its therapeutic efficacy by ensuring that this compound reaches its site of action .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress responses . Additionally, this compound can be transported to the mitochondria, where it exerts its antioxidant effects by enhancing mitochondrial function and reducing oxidative damage . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Eleutheroside D involves the coupling of sinapyl alcohol and glucose, catalyzed by glucosyltransferase . The process begins with the conversion of ferulic acid into sinapyl alcohol through a series of reduction reactions . The final step involves the coupling of sinapyl alcohol with glucose to form this compound .

Industrial Production Methods: Industrial production of this compound is primarily achieved through biotechnological means. Organogenic cultures of Eleutherococcus species have been induced for the production of eleutherosides . Bioreactor cultures have been established to optimize the accumulation of biomass and secondary metabolites . Pilot-scale cultures have also been developed for large-scale production .

化学反应分析

Types of Reactions: Eleutheroside D undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products: The major products formed from these reactions include oxidized and reduced forms of this compound, as well as substituted derivatives where functional groups are added or replaced .

科学研究应用

Eleutheroside D has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycoside synthesis and reactions . In biology, it is studied for its adaptogenic properties, which help the body resist stress . In medicine, this compound is researched for its potential anti-inflammatory, anti-tumor, and immunomodulatory effects . Industrially, it is used in the production of dietary supplements and herbal medicines .

相似化合物的比较

Similar Compounds: Similar compounds to Eleutheroside D include Eleutheroside B, Eleutheroside E, and syringin . These compounds are also phenylpropanoid glycosides found in Eleutherococcus species .

Uniqueness: This compound is unique due to its specific molecular structure and its potent pharmacological activities . While Eleutheroside E is its optical isomer, this compound has distinct biological effects and is considered one of the most active compounds in the eleutheroside family .

属性

CAS 编号 |

79484-75-6 |

|---|---|

分子式 |

C34H46O18 |

分子量 |

742.7 g/mol |

IUPAC 名称 |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29-,30+,33-,34-/m0/s1 |

InChI 键 |

FFDULTAFAQRACT-FQWBPGEQSA-N |

SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |

手性 SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC |

规范 SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |

熔点 |

269 - 270 °C |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of Eleutheroside D and how is it purified?

A1: this compound is primarily found in the roots of Acanthopanax senticosus (Siberian ginseng) . While it can be found in lower quantities in the leaves and pulp, the roots remain the primary source. Purification of this compound can be achieved using macroporous adsorbents like AB-8, which has demonstrated a high elution power of 92.6% when using a 30% alcohol solution .

Q2: Aside from Acanthopanax senticosus, are there other plant sources for this compound?

A2: Yes, research has identified this compound in the rhizome of Menispermum dauricum . This finding is particularly interesting as it marks the first reported instance of this compound being isolated from the Menispermum genus.

Q3: What other compounds are often found alongside this compound in Acanthopanax senticosus?

A3: Acanthopanax senticosus contains a rich profile of compounds, and several are frequently co-extracted with this compound. These include:

- Syringin: A glycoside also found in other plants, known for its potential antioxidant properties.

- Eleutheroside B1: Another lignan glycoside, believed to contribute to the adaptogenic properties attributed to Acanthopanax senticosus.

- Pinoresinol Diglucoside: A lignan with potential antioxidant and anti-inflammatory activities.

Q4: How can I rapidly identify this compound in a complex plant extract?

A4: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) has been successfully employed for rapid identification of this compound . This method allows for the detection of this compound by identifying its characteristic quasi-molecular ion peak at m/z 760 ([M(742)+NH4]+) and its MS2 main fragment ion peak at m/z 419.

Q5: Beyond this compound, what other novel compounds have been discovered in Acanthopanax gracilistylus?

A5: Research on Acanthopanax gracilistylus has led to the identification of six novel compounds, specifically a series of ceramide derivatives (1a-f) and a glucosylceramide derivative (2) . These discoveries highlight the potential of this genus as a source of novel bioactive compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1429257.png)

![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)

![3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1429262.png)